cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate
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Description
Cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate is a compound that has been studied for its potential applications in various scientific research fields. This compound has been found to be a useful intermediate for the synthesis of various compounds and has been investigated for its potential applications in biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Reactions
Research has focused on the synthesis of novel compounds through reactions involving tetrahydrofuran derivatives. For instance, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones investigated the reaction of homophthalic anhydride and N-(furan-2-ylmethylidene)-benzylamine, leading to mixtures of expected trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. This study highlights the diastereoselective nature of these reactions and their potential in generating pharmacologically interesting compounds (Kandinska, Kozekov, & Palamareva, 2006).
Catalytic Applications
A study on the catalytic activity of gold(I) complexes derived from cyclic (alkyl)(amino)carbenes showcased their efficiency in the hydroamination of internal alkynes. The research demonstrates the role of tetrahydrofuran derivatives in facilitating these catalytic processes, emphasizing their utility in synthesizing nitrogen-containing heterocycles (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).
Stereoselective Synthesis
The Lewis acid-catalyzed rearrangement of vinyl acetals to produce cis- and trans-2,3-disubstituted tetrahydrofuran derivatives was explored, highlighting the method's stereoselectivity. This research is crucial for the synthesis of complex molecules with specific stereochemical configurations, useful in drug development (Ghosh & Belcher, 2020).
Methodological Innovations
Innovations in synthetic methods have been reported, such as the stereoselective preparation of cis-isomers through specific reaction conditions. This work contributes to the toolkit of organic synthesis, enabling the targeted production of isomers with desired properties (Matsui, Negishi, Takahatake, Sugimoto, Fujimoto, Takashima, & Kondo, 1986).
properties
IUPAC Name |
methyl (2S,5R)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c1-18-12(17)11-7-6-10(19-11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11H,6-7H2,1H3/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPNDBIPJQNUCT-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(O1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](O1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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